

An In-depth Technical Guide to the Spectral Data of Di-tert-butylamine

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Compound of Interest		
Compound Name:	Di-tert-butylamine	
Cat. No.:	B1584993	Get Quote

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **di-tert-butylamine**. It includes detailed experimental protocols for acquiring this data and presents the quantitative information in clearly structured tables for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **di-tert-butylamine**. Due to the challenges in sourcing publicly available, experimentally-verified spectra for **di-tert-butylamine**, the NMR data presented here is based on predictive models and analysis of structurally similar compounds. The IR and MS data are compiled from typical values for secondary amines and spectral databases.

Table 1: ¹H NMR Spectral Data for Di-tert-butylamine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.15	Singlet	18H	С(СН3)3
~0.9 - 1.2	Broad Singlet	1H	NH

Note: The chemical shift of the N-H proton can vary depending on solvent and concentration.



Table 2: 13C NMR Spectral Data for Di-tert-butylamine

Chemical Shift (δ) ppm	Assignment
~50.5	C(CH ₃) ₃
~31.8	C(CH ₃) ₃

Table 3: IR Spectral Data for Di-tert-butylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3500	Weak-Medium, Sharp	N-H Stretch
~2960	Strong	C-H Stretch (asymmetric)
~2870	Strong	C-H Stretch (symmetric)
~1365	Strong	C-H Bend (tert-butyl)
~1220	Medium	C-N Stretch

Table 4: Mass Spectrometry Data for Di-tert-butylamine

m/z	Relative Intensity (%)	Assignment
129	Low	[M] ⁺ (Molecular Ion)
114	High	[M-CH ₃] ⁺
72	Moderate	[M-C ₄ H ₉] ⁺
57	High	[C4H9] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for the analysis of a liquid secondary amine like **di-tert-butylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in **di-tert-butylamine**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of di-tert-butylamine in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Co-add 8 to 16 scans to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more)
 and a potentially more concentrated sample may be required to achieve an adequate



signal-to-noise ratio.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **di-tert-butylamine** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation:
 - For a neat liquid sample, place a drop of di-tert-butylamine between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Setup:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty beam path.
- Data Acquisition:
 - Acquire the sample spectrum by passing the IR beam through the thin film.
 - Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
- Data Processing:



- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of di-tert-butylamine.

Methodology:

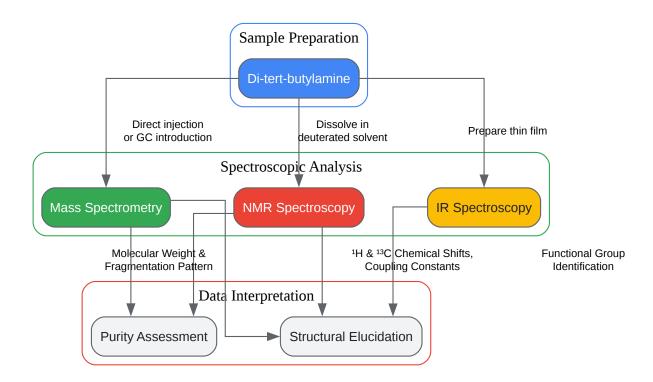
- Sample Introduction:
 - Introduce a small amount of the volatile di-tert-butylamine sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization:
 - Utilize electron ionization (EI) as the standard method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier detects the separated ions.
 - The instrument's software records the abundance of each ion at its specific m/z value.
- Data Analysis:
 - The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.



 Identify the molecular ion peak ([M]+) and the major fragment ions to elucidate the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **di-tert-butylamine**.



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Spectroscopic characterization workflow for **di-tert-butylamine**.

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